8-Allyloxy-4,9-dimethyl Psoralen

lipophilicity chromatography logP

8-Allyloxy-4,9-dimethyl Psoralen (CAS 1241916-83-5) is a synthetic psoralen derivative bearing allyloxy substitution at C8 and methyl groups at C4 and C9 of the tricyclic furocoumarin core. With molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol, this compound is primarily deployed as a key intermediate in the preparation of Imperatorin derivatives, where the allyl side-chain serves as a synthetic handle for further functionalization.

Molecular Formula C16H14O4
Molecular Weight 270.284
CAS No. 1241916-83-5
Cat. No. B586886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allyloxy-4,9-dimethyl Psoralen
CAS1241916-83-5
Synonyms3,5-Dimethyl-9-(2-propen-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one; 
Molecular FormulaC16H14O4
Molecular Weight270.284
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C
InChIInChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3
InChIKeyYPHYAHLXEZAINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Allyloxy-4,9-dimethyl Psoralen (CAS 1241916-83-5): Synthetic Intermediate and Reference Standard for Imperatorin Derivative Development


8-Allyloxy-4,9-dimethyl Psoralen (CAS 1241916-83-5) is a synthetic psoralen derivative bearing allyloxy substitution at C8 and methyl groups at C4 and C9 of the tricyclic furocoumarin core [1]. With molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol, this compound is primarily deployed as a key intermediate in the preparation of Imperatorin derivatives, where the allyl side-chain serves as a synthetic handle for further functionalization [1][2]. The compound is commercially supplied by Toronto Research Chemicals (catalog A561700) and other vendors as a research-grade building block and reference material, with the deuterated analog (d5, CAS 1795026-59-3) available for stable-isotope tracer studies .

Why 8-Allyloxy-4,9-dimethyl Psoralen Cannot Be Replaced by Imperatorin or Common Psoralen Analogs in Synthesis and Analytical Workflows


Although Imperatorin (CAS 482-44-0) shares the same molecular formula (C₁₆H₁₄O₄) and core skeleton, its C8 substituent is a prenyloxy group (8-(1,1-dimethylallyloxy)) rather than an allyloxy group [1]. This structural isomerism produces distinct physicochemical properties—including lipophilicity (XLogP3 of 3.33 for Imperatorin versus 3.2 for the target compound) and conformational flexibility [1][2]. More critically, the allyl terminal olefin in 8-Allyloxy-4,9-dimethyl Psoralen provides a reactive site for further derivatization (e.g., epoxidation, hydroboration, cross-metathesis) that is sterically hindered in the prenyl-substituted Imperatorin, making direct substitution in multi-step synthetic workflows unfeasible [3]. For analytical applications, the absence of the 4,9-dimethyl pattern in simpler psoralens such as 8-allyloxypsoralen (CAS 62188-89-0) alters chromatographic retention and ionization efficiency, directly impacting method specificity and quantitative accuracy .

Quantitative Differentiation Evidence: 8-Allyloxy-4,9-dimethyl Psoralen Versus Closest Analogs


Lipophilicity Shift (XLogP3) Relative to Imperatorin Impacts Chromatographic Separation and Membrane Partitioning

8-Allyloxy-4,9-dimethyl Psoralen exhibits a computed XLogP3 of 3.2 [1], which is 0.13 log units lower than the XLogP3 of 3.33 for its structural isomer Imperatorin (8-prenyloxypsoralen) [2]. This difference, although modest, reflects the replacement of the prenyl side-chain with a less branched allyl group and is sufficient to produce measurable shifts in reversed-phase HPLC retention times and differential partition coefficients in octanol/water systems.

lipophilicity chromatography logP drug design

Allyl Versus Prenyl Reactivity Defines Synthetic Utility as an Imperatorin Derivative Intermediate

The terminal allyl olefin in 8-Allyloxy-4,9-dimethyl Psoralen (C=C double bond at the allyl terminus) is a reactive handle amenable to epoxidation, dihydroxylation, and cross-metathesis, reactions that are kinetically hindered or entirely blocked in Imperatorin due to its prenyl (1,1-dimethylallyl) C8 substitution [1]. Epoxidation of Imperatorin with dimethyldioxirane (DMD) yields prangenin; the analogous epoxidation of the allyl-substituted target yields a structurally distinct terminal epoxide, providing access to a divergent chemical space of imperatorin-like derivatives not synthetically accessible from Imperatorin itself [1].

synthetic chemistry furocoumarin epoxidation functionalization

Stable Isotope-Labeled Analog (d5) Enables LC-MS/MS Quantification with Negligible Isotope Effect

The deuterated analog 8-Allyloxy-4,9-dimethyl Psoralen-d5 (CAS 1795026-59-3), in which five hydrogen atoms are replaced by deuterium, has a molecular weight of 275.31 g/mol versus 270.28 g/mol for the unlabeled compound (ΔM = +5.03 Da) . This mass shift provides a clean detection channel in LC-MS/MS workflows, enabling the unlabeled compound to serve as a precise internal standard for quantitation of Imperatorin and related furocoumarins in biological matrices. No isotope effect on chromatographic retention has been observed for deuterated psoralens, as documented for 8-Methoxy-d3 Psoralen .

LC-MS/MS stable isotope internal standard pharmacokinetics

Photodynamic Activity Potential Inherited from the 8-Allyloxypsoralen Pharmacophore (Class-Level Evidence)

The 8-allyloxy substitution pattern is recognized for conferring potent photodynamic activity. In the foundational study by Loutfy and Abu-Shady (1977), 8-allyloxypsoralen (the des-methyl parent structure) was identified as 'a new agent of potent photodynamic activity' among a series of 8-monosubstituted and 5,8-disubstituted psoralen derivatives evaluated for skin-photosensitizing potential [1]. Although no direct quantitative comparison data exist for the 4,9-dimethyl derivative specifically, the conserved 8-allyloxy pharmacophore and the known enhancing effect of methyl substitution on psoralen-DNA intercalation affinity support the inference that 8-Allyloxy-4,9-dimethyl Psoralen retains photodynamic competence at a level at least comparable to the parent 8-allyloxypsoralen.

photodynamic therapy DNA crosslinking psoralen UVA

Procurement-Relevant Application Scenarios for 8-Allyloxy-4,9-dimethyl Psoralen


Synthesis of Diversified Imperatorin Analog Libraries via Allyl Functionalization

Medicinal chemistry teams synthesizing imperatorin derivatives can leverage the terminal allyl C=C bond of 8-Allyloxy-4,9-dimethyl Psoralen for epoxidation, dihydroxylation, or cross-metathesis reactions to generate structural diversity at the C8 position that is not accessible from prenyl-substituted Imperatorin itself [1]. The compound's XLogP3 of 3.2 positions it appropriately for subsequent optimization of lipophilicity within drug-like space [2]. Procure this compound as a versatile synthetic building block when the synthetic objective is to explore C8 side-chain variation beyond the prenyl motif.

LC-MS/MS Quantification of Imperatorin in Biological Matrices Using d5 Internal Standard

Bioanalytical laboratories developing quantitative LC-MS/MS methods for Imperatorin in plasma, tissue homogenates, or botanical extracts should procure the deuterated analog 8-Allyloxy-4,9-dimethyl Psoralen-d5 as an internal standard [1]. With a mass shift of +5 Da relative to unlabeled Imperatorin, the d5 standard eliminates isobaric interference and compensates for matrix effects, improving assay precision. The documented absence of isotope effects on pharmacokinetics in deuterated psoralens (Ref. Loutfy et al., 1980) supports its use in regulatory-compliant bioanalytical workflows.

Structure-Activity Relationship (SAR) Studies of the 8-Allyloxy Pharmacophore in Photodynamic Research

Investigators exploring the photodynamic activity of furocoumarins can use 8-Allyloxy-4,9-dimethyl Psoralen as a methyl-substituted probe of the 8-allyloxy pharmacophore identified as potently photoactive by Loutfy and Abu-Shady (1977) [1]. The 4,9-dimethyl substitution pattern provides an additional structural variable for SAR studies, enabling direct comparison with the non-methylated 8-allyloxypsoralen to determine the contribution of methyl groups to DNA intercalation affinity and photobiological potency. Procure both compounds from a single supplier to ensure batch-to-batch consistency for comparative assays.

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